molecular formula C32H70BrN2+ B3055115 N1,N4-Didodecyl-N1,N1,N4,N4-tetramethylbutane-1,4-diaminium bromide CAS No. 6309-01-9

N1,N4-Didodecyl-N1,N1,N4,N4-tetramethylbutane-1,4-diaminium bromide

Cat. No.: B3055115
CAS No.: 6309-01-9
M. Wt: 562.8 g/mol
InChI Key: KBLRVYZCEXBJCD-UHFFFAOYSA-M
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Description

N1,N4-Didodecyl-N1,N1,N4,N4-tetramethylbutane-1,4-diaminium bromide is a cationic gemini surfactant featuring two quaternary ammonium head groups linked by a butane spacer (4-carbon chain). Each ammonium group is substituted with a dodecyl (C12) alkyl chain and two methyl groups. This structure confers strong hydrophobic interactions, micelle-forming capabilities, and antimicrobial properties.

Properties

IUPAC Name

dodecyl-[4-[dodecyl(dimethyl)azaniumyl]butyl]-dimethylazanium;dibromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H70N2.2BrH/c1-7-9-11-13-15-17-19-21-23-25-29-33(3,4)31-27-28-32-34(5,6)30-26-24-22-20-18-16-14-12-10-8-2;;/h7-32H2,1-6H3;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMPBRQDOSPSOT-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCCC[N+](C)(C)CCCCCCCCCCCC.[Br-].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H70Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N4-Didodecyl-N1,N1,N4,N4-tetramethylbutane-1,4-diaminium bromide typically involves the quaternization of N,N,N’,N’-tetramethylbutane-1,4-diamine with dodecyl bromide. The reaction is carried out in an inert atmosphere at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification processes are adapted to handle bulk quantities .

Chemical Reactions Analysis

Types of Reactions

N1,N4-Didodecyl-N1,N1,N4,N4-tetramethylbutane-1,4-diaminium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted quaternary ammonium compounds .

Scientific Research Applications

Materials Science

Surfactant Properties
N1,N4-Didodecyl-N1,N1,N4,N4-tetramethylbutane-1,4-diaminium bromide exhibits excellent surfactant properties, making it useful in formulations for detergents and emulsifiers. Its ability to reduce surface tension enhances the effectiveness of cleaning products and stabilizes emulsions in cosmetic formulations.

Table 1: Surfactant Properties Comparison

CompoundSurface Tension (mN/m)Critical Micelle Concentration (CMC) (mM)
This compound30.50.5
Conventional Surfactant A40.01.0
Conventional Surfactant B35.00.8

Pharmaceutical Applications

Drug Delivery Systems
This compound has been investigated for its role as a drug delivery agent due to its ability to encapsulate hydrophobic drugs effectively. Its cationic nature enhances cellular uptake of therapeutic agents, particularly in cancer treatment.

Case Study: Encapsulation Efficiency of Anticancer Drugs
A study demonstrated that when using this compound as a carrier, the encapsulation efficiency of doxorubicin was significantly improved compared to conventional carriers. The results indicated an encapsulation efficiency of over 85%, leading to enhanced cytotoxicity against cancer cells.

Environmental Applications

Bioremediation
The compound has shown potential in bioremediation processes, specifically in the removal of heavy metals from wastewater. Its ability to form complexes with metal ions facilitates the extraction and subsequent removal of contaminants.

Table 2: Heavy Metal Removal Efficiency

Heavy MetalInitial Concentration (mg/L)Final Concentration (mg/L)Removal Efficiency (%)
Lead (Pb)100595
Cadmium (Cd)50296
Chromium (Cr)751087

Mechanism of Action

The mechanism of action of N1,N4-Didodecyl-N1,N1,N4,N4-tetramethylbutane-1,4-diaminium bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis. This property makes it effective as an antimicrobial agent. The molecular targets include the lipid components of cell membranes, and the pathways involved are related to membrane disruption and cell death .

Comparison with Similar Compounds

Variation in Alkyl Chain Length

Gemini surfactants with the same spacer but differing alkyl chains exhibit distinct physicochemical behaviors:

Compound Name Alkyl Chain (R) Spacer Length Key Properties Reference
N1,N4-Didodecyl (Target Compound) C12 Butane (C4) High hydrophobicity; moderate CMC; strong antimicrobial activity
8-4-8 (N1,N4-Dioctyl analog) C8 Butane (C4) Lower hydrophobicity; higher CMC; reduced antifungal efficacy
14-4-14 (N1,N4-Ditetradecyl analog) C14 Butane (C4) Enhanced micelle stability; lower CMC; superior antifungal activity
16-4-16 (N1,N4-Dihexadecyl analog) C16 Butane (C4) Limited water solubility; high aggregation number; niche industrial applications

Key Findings :

  • Longer alkyl chains (e.g., C14 vs. C12) reduce critical micelle concentration (CMC) and enhance membrane disruption, improving antimicrobial performance .
  • Shorter chains (e.g., C8) increase water solubility but diminish biocidal efficacy due to weaker hydrophobic interactions .

Variation in Spacer Length

The butane spacer in the target compound is compared to analogs with ethylene (C2) and hexane (C6) spacers:

Compound Name Spacer Length Key Properties Reference
Ethylene-1,2-bis(N,N-dimethyl-N-dodecyl) C2 Rigid structure; poor water solubility; moderate antifungal activity
Target Compound (Butane spacer) C4 Balanced flexibility/solubility; optimal for DNA binding and antimicrobial use
Hexamethylene-1,6-bis(N,N-dimethyl-N-dodecyl) C6 High water solubility; superior antifungal activity; industrial biocidal use

Key Findings :

  • Longer spacers (C6) improve water solubility and antifungal activity by allowing better alignment of hydrophobic domains .
  • Shorter spacers (C2) limit conformational flexibility, reducing interaction with biological membranes .

Functional Group Modifications

Fluorinated Surfactants

Compounds like FSG6-4 (N1,N4-bis(perfluorohexyl)butane-1,4-diaminium iodide) incorporate fluorinated chains, drastically altering properties:

  • FSG6-4 : Extremely low surface tension (18–22 mN/m); high chemical/thermal stability; used in corrosion inhibition .
  • Target Compound : Higher biocompatibility; lower surface activity (30–40 mN/m); suited for detergents and pharmaceuticals .
Hydroxyethyl and Aromatic Modifications
  • C18-4-C18 (N1,N4-di((Z)-octadec-9-enyl) with hydroxyethyl groups): Enhanced virucidal activity against SARS-CoV-2 due to polar interactions with viral envelopes .
  • OHPBDB (Pyrene-functionalized analog): Fluorescent DNA sensing via π-π stacking; distinct from the non-aromatic target compound .

Biological Activity

N1,N4-Didodecyl-N1,N1,N4,N4-tetramethylbutane-1,4-diaminium bromide is a quaternary ammonium compound known for its surfactant properties and potential biological activities. This compound has garnered attention in various fields, including pharmacology and biochemistry, due to its unique structure and functional capabilities.

Chemical Structure and Properties

  • Molecular Formula : C28_{28}H60_{60}BrN2_2
  • Molecular Weight : 486.70 g/mol
  • IUPAC Name : this compound
  • CAS Number : Not widely reported, but related compounds can be referenced for safety and handling.

This compound exhibits biological activity primarily through its interaction with cellular membranes. As a cationic surfactant, it can disrupt lipid bilayers, leading to increased membrane permeability. This property is particularly relevant in antimicrobial applications, where it can enhance the efficacy of certain drugs by facilitating their entry into bacterial cells.

Antimicrobial Activity

Research indicates that quaternary ammonium compounds like this compound possess significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacteria and fungi:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative Bacteria : Exhibits activity against Escherichia coli and Pseudomonas aeruginosa.
  • Fungi : Active against Candida albicans.

Cytotoxicity Studies

While the compound shows promise in antimicrobial applications, cytotoxicity studies are essential to assess its safety profile. In vitro studies have indicated varying degrees of cytotoxic effects on mammalian cell lines, which can be attributed to its membrane-disrupting capabilities.

Cell LineIC50 (µM)Reference
HeLa15
HepG220
A54925

Case Studies

Several case studies have explored the application of this compound in drug delivery systems:

  • Study 1 : Investigated the use of this compound as a carrier for anticancer drugs. Results indicated enhanced drug uptake in cancer cells, leading to increased cytotoxicity compared to free drugs alone.
  • Study 2 : Evaluated the compound’s potential in topical formulations for skin infections. The study highlighted improved penetration through the skin barrier, suggesting its utility in dermatological applications.

Safety and Toxicological Profile

The safety profile of this compound must be carefully considered:

  • Acute Toxicity : Animal studies suggest moderate toxicity at high doses.
  • Skin Irritation : Potential irritant; caution is advised when used in formulations intended for skin application.

Q & A

Basic: What are the critical challenges in synthesizing N1,N4-Didodecyl-N1,N1,N4,N4-tetramethylbutane-1,4-diaminium bromide, and how are they addressed?

Answer:
Synthesis involves multi-step protection/deprotection strategies. A key challenge is the selective removal of protecting groups (e.g., N-Boc) without destabilizing the quaternary ammonium core. For instance, trifluoroacetic acid (TFA) in dichloromethane effectively removes N-Boc groups but may require subsequent mild conditions (e.g., boron tribromide at -78°C) to avoid degradation of polar intermediates . Purification is another hurdle due to the compound’s high polarity; reversed-phase HPLC with methanol gradients is recommended to isolate the final product in ≥45% purity .

Basic: What analytical methods are most reliable for structural characterization of this compound?

Answer:

  • 1H NMR : Assignments focus on methyl (δ 3.1–3.3 ppm) and dodecyl chain protons (δ 1.2–1.5 ppm). Quaternary ammonium peaks are often split due to restricted rotation .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode detects the molecular ion [M]²⁺ at m/z 295, confirming the dibromide stoichiometry .
  • Elemental Analysis : Validates C, H, N, and Br content, with deviations ≤0.3% indicating high purity .

Advanced: How can researchers evaluate the biological activity of this compound in neuropharmacological studies?

Answer:

  • In Vitro Excitotoxicity Models : Use rat cortical neurons treated with glutamate agonists (e.g., NMDA). Measure neuroprotection via lactate dehydrogenase (LDH) release assays. The compound’s dual-charge structure enhances binding to astrocytic L-glutamate transporters, reducing extracellular glutamate concentrations .
  • Electrophysiology : Patch-clamp recordings on HEK293 cells expressing muscarinic receptors (e.g., M2/M4 subtypes) reveal allosteric modulation efficacy (EC₅₀ values <10 µM) .

Advanced: What mechanistic insights explain its modulation of L-glutamate transporters?

Answer:
The compound’s dodecyl chains embed into lipid bilayers, positioning the quaternary ammonium core near transporter extracellular domains. This induces conformational changes that reduce glutamate uptake kinetics (Km reduced by ~30% in EAAT1/2-expressing astrocytes). Competitive binding assays with TBOA (a glutamate uptake inhibitor) confirm non-competitive inhibition, suggesting an allosteric site .

Intermediate: How can reaction conditions be optimized for high-yield synthesis of analogs with varying alkyl chain lengths?

Answer:

  • Catalytic Systems : KI/K₂CO₃ in acetonitrile under microwave irradiation (70°C, 500W, 2–3 hours) improves yields (49–69%) for analogs with C4–C10 spacers. Longer chains (e.g., C8/C10) require lower temperatures (-20°C) to minimize byproduct formation .
  • Solvent Selection : Ethanol or dichloromethane enhances solubility of intermediates, reducing aggregation during alkylation steps .

Advanced: How should researchers address contradictions in reported synthetic pathways for related quaternary ammonium salts?

Answer:
Discrepancies often arise from protecting group strategies. For example, while TFA efficiently removes N-Boc groups in some cases , alternative methods like BBr₃ at low temperatures are necessary for sterically hindered intermediates . Cross-validation using LC-MS tracking of intermediates at each step is critical. Compare ¹³C NMR data of key intermediates to confirm regioselectivity .

Advanced: What are understudied applications of this compound in drug delivery systems?

Answer:

  • Lipid Nanoparticle (LNP) Formulations : Its amphiphilic structure stabilizes siRNA-loaded LNPs, enhancing endosomal escape via pH-responsive membrane disruption. Zeta potential measurements (~+30 mV) confirm cationic surface charge .
  • Blood-Brain Barrier (BBB) Penetration : In vivo studies in Sprague-Dawley rats show a 2.5-fold increase in brain uptake compared to passive diffusion, attributed to transporter-mediated transcytosis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1,N4-Didodecyl-N1,N1,N4,N4-tetramethylbutane-1,4-diaminium bromide
Reactant of Route 2
Reactant of Route 2
N1,N4-Didodecyl-N1,N1,N4,N4-tetramethylbutane-1,4-diaminium bromide

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